molecular formula C5H7Br4NO2 B14521141 1,1,2,3-Tetrabromo-3-methyl-1-nitrobutane CAS No. 62545-22-6

1,1,2,3-Tetrabromo-3-methyl-1-nitrobutane

Cat. No.: B14521141
CAS No.: 62545-22-6
M. Wt: 432.73 g/mol
InChI Key: RMNJRZGROONVBH-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrabromo-3-methyl-1-nitrobutane is an organic compound with the molecular formula C5H7Br4NO2 It is characterized by the presence of four bromine atoms, a nitro group, and a methyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3-Tetrabromo-3-methyl-1-nitrobutane typically involves the bromination of 3-methyl-1-nitrobutane. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3-Tetrabromo-3-methyl-1-nitrobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2,3-Tetrabromo-3-methyl-1-nitrobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,3-Tetrabromo-3-methyl-1-nitrobutane involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

62545-22-6

Molecular Formula

C5H7Br4NO2

Molecular Weight

432.73 g/mol

IUPAC Name

1,1,2,3-tetrabromo-3-methyl-1-nitrobutane

InChI

InChI=1S/C5H7Br4NO2/c1-4(2,7)3(6)5(8,9)10(11)12/h3H,1-2H3

InChI Key

RMNJRZGROONVBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C([N+](=O)[O-])(Br)Br)Br)Br

Origin of Product

United States

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